(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride
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Overview
Description
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride is a chiral compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 5-position of the pyrrolidine ring.
Methylation: Methylation at the 1-position of the pyrrolidine ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the hydroxymethyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alkanes or alcohols.
Scientific Research Applications
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol: The free base form of the compound without the hydrochloride salt.
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol: A similar compound lacking the methyl group at the 1-position.
(3R,5S)-1-methylpyrrolidin-3-ol: A compound lacking the hydroxymethyl group at the 5-position.
Uniqueness
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both hydroxymethyl and methyl groups make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-3-6(9)2-5(7)4-8;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKBLDRZORUBIK-RIHPBJNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679268 |
Source
|
Record name | (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107746-24-7 |
Source
|
Record name | (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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